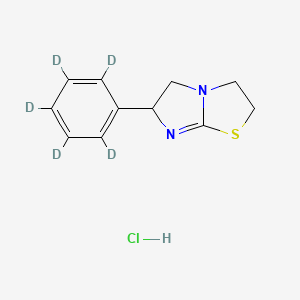

Tetramisole-d5 hydrochloride

Descripción general

Descripción

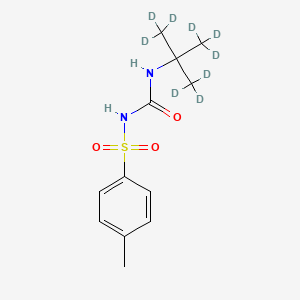

Tetramisole-d5 hydrochloride is an isotopically labeled compound of tetramisole . It is a biological response modifier with anthelmintic activity . It is commonly used in analytical chemistry .

Molecular Structure Analysis

The empirical formula of Tetramisole-d5 hydrochloride is C11D5H7N2S · HCl . The molecular weight is 245.78 . The SMILES string representation is Cl. [2H]c1c ( [2H])c ( [2H])c (c ( [2H])c1 [2H])C2CN3CCSC3=N2 .Physical And Chemical Properties Analysis

Tetramisole-d5 hydrochloride has a molecular weight of 245.78 . The melting point is between 258 - 266 °C .Aplicaciones Científicas De Investigación

Analytical Standard

Tetramisole-d5 hydrochloride is used as an analytical standard . It is used in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) due to its stable isotopic labeling .

Internal Standard in LC-MS/MS

It is used as an internal standard for the determination of levamisole in milk samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This helps in accurate quantification of levamisole, a related compound, in complex matrices like milk.

Biological Response Modifier

Tetramisole-d5 hydrochloride is a biological response modifier with anthelmintic activity . This means it can modify the response of biological systems, and is used to treat parasitic worm infections.

Veterinary Medicine

It is used in veterinary medicine . The anthelmintic activity makes it useful in treating parasitic worm infections in animals.

Research on Nontraditional Nematocides

It is used in the research of nontraditional nematocides . Researchers use it to study its effects and potential applications in controlling nematode infections.

Alkaline Phosphatase Inhibitors

Tetramisole-d5 hydrochloride is used in the study of structure-activity relationships for tetramisole derivatives as alkaline phosphatase inhibitors . This helps in understanding how changes in the molecular structure of tetramisole derivatives affect their ability to inhibit alkaline phosphatase, an important enzyme involved in many biological processes.

Mecanismo De Acción

Target of Action

Tetramisole-d5 hydrochloride is a biological response modifier with anthelmintic activity . It is primarily used to treat hookworm infections . The primary targets of Tetramisole-d5 hydrochloride are the ganglions and nervous cells of the worms .

Mode of Action

Tetramisole-d5 hydrochloride causes a depolarization of the ganglions and nervous cells of the worms . This interaction results in the paralysis of the worms within 1 to 3 hours after administration . At a low dose, Tetramisole-d5 hydrochloride also has a stimulating effect on the immune system of mammals .

Biochemical Pathways

It is known that the compound’s anthelmintic activity results from a maintained depolarization of the muscle cells of the worms .

Pharmacokinetics

A study on the chiral pharmacokinetics of tetramisole stereoisomers showed that dexamisole, one of the isomers, had significantly longer apparent elimination half-lives (702 – 100 h) than levamisole (287 – 477 h) . This suggests that the pharmacokinetics of Tetramisole-d5 hydrochloride may be influenced by the ratio of its isomers.

Result of Action

The primary result of Tetramisole-d5 hydrochloride’s action is the paralysis and subsequent death or expulsion of the worms . This is due to the compound’s interaction with the ganglions and nervous cells of the worms, which leads to their depolarization .

Safety and Hazards

Tetramisole-d5 hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Propiedades

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746828 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramisole-d5 hydrochloride | |

CAS RN |

1173021-85-6 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)